Sulfoxaflor

Descripción general

Descripción

Sulfoxaflor, also marketed as Isoclast, is a systemic insecticide that acts as an insect neurotoxin . It is a member of a class of chemicals called sulfoximines, which act on the central nervous system of insects . It is effective against pests that are becoming resistant to carbamate, neonicotinoid, organophosphate, and pyrethroid insecticides .

Molecular Structure Analysis

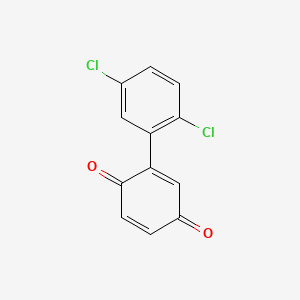

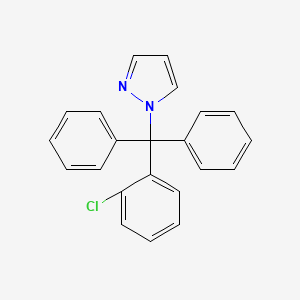

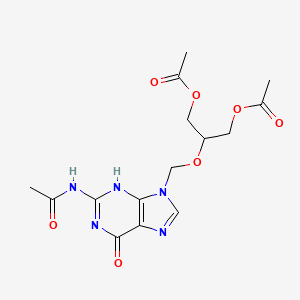

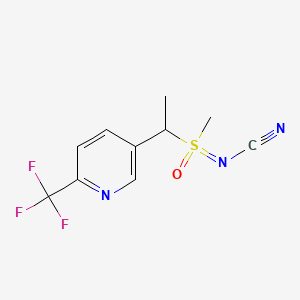

This compound has a complex molecular structure with the chemical formula C10H10F3N3OS . It is a pyridine and a trifluoromethyl compound .

Chemical Reactions Analysis

This compound can undergo degradation initiated by OH radical addition reaction . In the gas phase, the OH addition reaction at the C4 position of this compound is found to be the favorable reaction pathway .

Physical And Chemical Properties Analysis

This compound is a white powder with a sharp odor . It has a melting point of 112 °C and decomposes at 167.7 °C . It has a molar mass of 277.27 g·mol −1 .

Aplicaciones Científicas De Investigación

Insecticida en Hortalizas Fructíferas

Sulfoxaflor se utiliza como insecticida en hortalizas fructíferas, tanto en aplicaciones de campo como de invernadero . Es eficaz en el control de plagas que pueden causar daños significativos a estos cultivos.

Insecticida en Cucurbitáceas

Las cucurbitáceas, como los pepinos, las sandías y los calabacines, también se benefician del uso de this compound. Ayuda a controlar las plagas tanto en el cultivo de campo como en el de invernadero de estos cultivos .

Insecticida en Cereales

This compound se utiliza en el cultivo de cereales de primavera e invierno, incluyendo trigo, centeno, cebada, avena y triticale . Ayuda a proteger estos importantes cultivos de las plagas dañinas.

Insecticida en el Cultivo del Algodón

El cultivo del algodón es otra área donde se utiliza this compound como insecticida . Ayuda a controlar las plagas que pueden causar daños significativos a los cultivos de algodón.

Control de los Áfidos del Caña de Azúcar y los Chinches de la Planta Manchada

This compound es una herramienta importante para los cultivadores que se dirigen a plagas difíciles como los áfidos del caña de azúcar y los chinches de la planta manchada, también conocidos como lygus . Estas plagas pueden causar importantes pérdidas económicas.

Investigación sobre la Disipación, Distribución y Degradación en el Brócoli

Se han realizado investigaciones sobre las tasas de disipación, la distribución de residuos, los productos de degradación y la vía de degradación de this compound en el brócoli . Esta investigación puede proporcionar orientación para la aplicación segura de this compound.

Investigación sobre this compound en el Néctar Floral

Se han realizado estudios sobre la identificación y cuantificación de this compound y sus metabolitos en el néctar floral . Esta investigación es importante para comprender el impacto de this compound en los polinizadores y el ecosistema.

Investigación sobre el Metabolismo de this compound en el Néctar

También se han realizado investigaciones sobre el metabolismo de this compound en el néctar y su efecto en la biosíntesis del néctar . Esta investigación ayuda a comprender las posibles implicaciones ecológicas del uso de this compound.

Mecanismo De Acción

Target of Action

Sulfoxaflor, a systemic insecticide, primarily targets the nicotinic acetylcholine receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve impulses. This compound binds to these receptors, disrupting normal neural activity .

Mode of Action

This compound acts as a neurotoxin to affected insects and kills through contact or ingestion . It is classified for use against sap-feeding insects as a sulfoximine, a sub-group of insecticides that act as nAChR competitive modulators . This compound binds to nAChRs in place of acetylcholine, causing uncontrolled nerve impulses, resulting in muscle tremors, followed by paralysis and death .

Biochemical Pathways

This compound’s action on the nAChRs disrupts the normal functioning of the nervous system in insects . In the environment, this compound can be degraded by microbes such as Pseudaminobacter salicylatoxidans via a hydration pathway mediated by two nitrile hydratases . This leads to the formation of a metabolite, X11719474 .

Pharmacokinetics

This compound exhibits stereoselective separation and pharmacokinetic dissipation in soil . The estimated half-life of this compound in soil ranges from 5.59 to 6.03 days . This suggests that this compound is relatively volatile, and while it is potentially mobile in soils, it has a low potential for leaching due to its rapid degradation rate .

Result of Action

The binding of this compound to nAChRs causes uncontrolled nerve impulses, leading to muscle tremors, paralysis, and ultimately death in insects . Because this compound binds much more strongly to insect neuron receptors than to mammal neuron receptors, this insecticide is selectively more toxic to insects than mammals .

Action Environment

This compound is used in various environments to control aphids in field crops . It is highly toxic to bees if they come into contact with spray droplets shortly after application . The toxicity is reduced after the spray has dried . The environmental impact of this compound is less than that of other insecticides like neonicotinoids and organophosphate insecticides .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sulfoxaflor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis of the pests . The compound interacts with nitrile hydratase and glutathione-s-transferase enzymes, which are involved in its detoxification process . These interactions are crucial for the metabolism and breakdown of this compound in the environment.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to the nicotinic acetylcholine receptors, disrupting normal cell signaling pathways . This disruption can lead to changes in gene expression and cellular metabolism, ultimately causing cell death in target insects. In non-target organisms, such as honeybees, this compound has been shown to cause biochemical activity changes and histological alterations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptors in insects. This binding leads to the overstimulation of these receptors, causing continuous nerve impulses and resulting in paralysis and death of the insect . This compound’s action is similar to that of neonicotinoids but with a different binding affinity and selectivity, making it effective against resistant insect populations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it can be broken down by microbial metabolism and photolysis . Long-term effects on cellular function have been observed, with this compound causing persistent changes in gene expression and cellular metabolism in target insects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls pest populations without causing significant harm to non-target organisms . At high doses, this compound can lead to toxic effects, including reduced neonatal survival, fetal abnormalities, and hepatotoxicity in animal models . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by nitrile hydratase and glutathione-s-transferase enzymes . These enzymes play a role in the detoxification and breakdown of this compound, converting it into less toxic metabolites. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall impact on the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the root or leaf surface and transported to different parts of the plant . In insects, this compound is distributed to target tissues where it exerts its toxic effects. Transporters and binding proteins may facilitate its movement within the organism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target receptors . Post-translational modifications and targeting signals may influence its localization and accumulation, affecting its overall efficacy and toxicity.

Propiedades

IUPAC Name |

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074687 | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with sharp odor; [ACGIH] | |

| Record name | Sulfoxaflor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167.7 °C (decomp) (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)..., Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans. | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White powder (99.7% purity); off-white powder (95.6% purity) | |

CAS RN |

946578-00-3 | |

| Record name | Sulfoxaflor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946578-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxaflor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946578003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOXAFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671W88OY8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112 °C (99.7% purity) | |

| Record name | Sulfoxaflor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the target site of sulfoxaflor in insects?

A1: this compound targets the nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] These receptors are crucial for nerve signal transmission in insects.

Q2: How does this compound interact with nAChRs?

A2: this compound acts as an agonist of nAChRs, meaning it binds to the receptors and activates them. This disrupts normal nerve impulse transmission, leading to insect paralysis and death. [, ]

Q3: How does the binding of this compound to nAChRs differ from that of neonicotinoids?

A3: Although both this compound and neonicotinoids target nAChRs, their binding modes differ. Studies using a homology model of the Myzus persicae nAChR suggest that this compound relies heavily on van der Waals interactions for binding, while electrostatic interactions are crucial for neonicotinoids. []

Q4: Does the R81T mutation in nAChRs affect this compound binding?

A4: The R81T mutation in the β1 subunit of nAChRs, known to confer resistance to neonicotinoids, has a significantly lower impact on this compound binding. [, ] This difference in binding susceptibility highlights the distinct interaction mechanism of this compound compared to neonicotinoids.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H15ClF3N3O3S. Its molecular weight is 385.8 g/mol.

Q6: How stable is this compound in the environment?

A6: this compound is susceptible to degradation in the environment. Studies show it degrades quickly in artificial soil, with a half-life ranging from 12.0 to 15.4 days. [] It can also undergo photolysis, degrading by over 90% after 96 hours of exposure. []

Q7: What are the primary degradation pathways of this compound?

A7: The primary degradation pathways of this compound are photolysis and soil degradation. Hydrolysis plays a minimal role, and photodegradation is limited in acidic water or sterilized soil. []

Q8: What are the major degradation products of this compound?

A8: Four major degradation products have been identified: X11719474, X11721061, X11718922, and a this compound-urea analog. [, ] The this compound-urea analog forms in soil and has a varying half-life of 5.0 to 8.5 days. []

Q9: How does the application method of this compound affect its residue levels in crops?

A9: Drip irrigation application of this compound in cotton resulted in lower residues in pollen and nectar compared to other methods, suggesting it could be a more environmentally benign application approach. []

Q10: What are the mechanisms of resistance to this compound?

A11: Research suggests that resistance mechanisms involve multiple genes and can vary across insect species. Some studies highlight the role of enhanced detoxification by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). [, , , , , ]

Q11: Are there any fitness costs associated with this compound resistance in insects?

A12: Studies on Nilaparvata lugens and Sitobion miscanthi show that this compound resistance can lead to fitness costs, including reduced fecundity, prolonged development, and lower survival rates. [, ]

Q12: What is the toxicity of this compound to non-target organisms?

A13: this compound exhibits toxicity to various non-target organisms. It was found to be highly toxic to Daphnia magna, a key species in aquatic ecosystems. [, , ]

Q13: How does this compound exposure affect earthworms?

A14: this compound is highly toxic to earthworms (Eisenia fetida). [, ] Sublethal doses can induce oxidative stress, disrupt energy metabolism, and affect nucleotide metabolism. []

Q14: What are the effects of this compound on honeybees?

A15: Studies show that this compound can impact honeybees (Apis mellifera). While not as lethal as some other insecticides, it can affect feeding behavior and potentially impact colony strength. [, , ]

Q15: How does this compound impact bumblebees?

A16: Research suggests that this compound can negatively affect bumblebee (Bombus terrestris) colonies, particularly their reproductive output. [, ] Exposure can reduce egg laying and larval production, potentially due to reduced sucrose consumption. []

Q16: What analytical methods are used to determine this compound residues?

A18: Common analytical methods include high-performance liquid chromatography (HPLC) [, ], gas chromatography with electron capture detector (GC-ECD) [], and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.